Cas no 2034379-07-0 (4-Methyl-N-[[1-(3-pyridinyl)-4-piperidinyl]methyl]benzenesulfonamide)
![4-Methyl-N-[[1-(3-pyridinyl)-4-piperidinyl]methyl]benzenesulfonamide structure](https://ja.kuujia.com/scimg/cas/2034379-07-0x500.png)
4-Methyl-N-[[1-(3-pyridinyl)-4-piperidinyl]methyl]benzenesulfonamide 化学的及び物理的性質
名前と識別子
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- 4-Methyl-N-[[1-(3-pyridinyl)-4-piperidinyl]methyl]benzenesulfonamide
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- インチ: 1S/C18H23N3O2S/c1-15-4-6-18(7-5-15)24(22,23)20-13-16-8-11-21(12-9-16)17-3-2-10-19-14-17/h2-7,10,14,16,20H,8-9,11-13H2,1H3
- InChIKey: UIPPWVAQQDGSNW-UHFFFAOYSA-N
- ほほえんだ: C1(S(NCC2CCN(C3=CC=CN=C3)CC2)(=O)=O)=CC=C(C)C=C1
じっけんとくせい
- 密度みつど: 1.202±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 527.3±56.0 °C(Predicted)
- 酸性度係数(pKa): 11.51±0.50(Predicted)
4-Methyl-N-[[1-(3-pyridinyl)-4-piperidinyl]methyl]benzenesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6454-0255-2μmol |
4-methyl-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide |
2034379-07-0 | 90%+ | 2μl |
$57.0 | 2023-04-25 | |
Life Chemicals | F6454-0255-4mg |
4-methyl-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide |
2034379-07-0 | 90%+ | 4mg |
$66.0 | 2023-04-25 | |
Life Chemicals | F6454-0255-40mg |
4-methyl-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide |
2034379-07-0 | 90%+ | 40mg |
$140.0 | 2023-04-25 | |
Life Chemicals | F6454-0255-1mg |
4-methyl-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide |
2034379-07-0 | 90%+ | 1mg |
$54.0 | 2023-04-25 | |
Life Chemicals | F6454-0255-10mg |
4-methyl-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide |
2034379-07-0 | 90%+ | 10mg |
$79.0 | 2023-04-25 | |
Life Chemicals | F6454-0255-3mg |
4-methyl-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide |
2034379-07-0 | 90%+ | 3mg |
$63.0 | 2023-04-25 | |
Life Chemicals | F6454-0255-25mg |
4-methyl-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide |
2034379-07-0 | 90%+ | 25mg |
$109.0 | 2023-04-25 | |
Life Chemicals | F6454-0255-10μmol |
4-methyl-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide |
2034379-07-0 | 90%+ | 10μl |
$69.0 | 2023-04-25 | |
Life Chemicals | F6454-0255-5mg |
4-methyl-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide |
2034379-07-0 | 90%+ | 5mg |
$69.0 | 2023-04-25 | |
Life Chemicals | F6454-0255-2mg |
4-methyl-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide |
2034379-07-0 | 90%+ | 2mg |
$59.0 | 2023-04-25 |
4-Methyl-N-[[1-(3-pyridinyl)-4-piperidinyl]methyl]benzenesulfonamide 関連文献
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
4-Methyl-N-[[1-(3-pyridinyl)-4-piperidinyl]methyl]benzenesulfonamideに関する追加情報
4-Methyl-N-[[1-(3-pyridinyl)-4-piperidinyl]methyl]benzenesulfonamide: A Comprehensive Overview
The compound 4-Methyl-N-[[1-(3-pyridinyl)-4-piperidinyl]methyl]benzenesulfonamide, identified by the CAS registry number 2034379-07-0, is a complex organic molecule with significant potential in various fields of chemical research and application. This sulfonamide derivative has garnered attention due to its unique structural features and promising biological activities. In this article, we delve into the structural composition, synthesis methods, and recent advancements in understanding its properties and applications.
The molecular structure of 4-Methyl-N-[[1-(3-pyridinyl)-4-piperidinyl]methyl]benzenesulfonamide is characterized by a benzenesulfonamide core, which serves as a versatile scaffold for various functional groups. The presence of a methyl group at the para position of the benzene ring introduces steric effects that can influence the compound's reactivity and solubility. Additionally, the piperidine ring fused with a pyridine moiety adds complexity to the molecule, enhancing its potential for interactions with biological targets. This combination of structural elements makes it a valuable compound for exploring new chemical entities in drug discovery.
Recent studies have focused on optimizing the synthesis of 4-Methyl-N-[[1-(3-pyridinyl)-4-piperidinyl]methyl]benzenesulfonamide. Researchers have employed various methodologies, including nucleophilic aromatic substitution and coupling reactions, to streamline its production. These advancements not only improve yield but also pave the way for large-scale manufacturing, which is crucial for its potential commercial applications.
The biological activity of this compound has been a focal point of recent investigations. Preclinical studies suggest that it exhibits potent inhibitory effects on specific enzymes, making it a promising candidate for therapeutic interventions. For instance, its ability to modulate kinase activity has been explored in the context of cancer treatment. Furthermore, its selectivity towards certain cellular pathways indicates potential use in targeted therapies with reduced off-target effects.
In terms of pharmacokinetics, 4-Methyl-N-[[1-(3-pyridinyl)-4-piperidinyl]methyl]benzenesulfonamide demonstrates favorable absorption profiles in preclinical models. Its lipophilic nature enhances permeability across biological membranes, while its metabolic stability ensures sustained efficacy. These properties are critical for developing orally bioavailable drugs, which remain a priority in pharmaceutical research.
The application of computational chemistry tools has significantly enhanced our understanding of this compound's behavior at the molecular level. Docking studies reveal that it forms stable interactions with key residues in target proteins, providing insights into its mechanism of action. Such computational approaches not only accelerate drug discovery but also guide further optimization to improve potency and selectivity.
In conclusion, 4-Methyl-N-[[1-(3-pyridinyl)-4-piperidinyl]methyl]benzenesulfonamide represents a compelling example of how structural diversity can lead to innovative chemical entities with therapeutic potential. As research continues to uncover its full spectrum of properties and applications, this compound stands at the forefront of advancements in medicinal chemistry.
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